molecular formula C19H27ClN4O B14861975 N'-(6-Chloro-2-morpholinoquinolin-4-yl)-N,N-diethylethane-1,2-diamine

N'-(6-Chloro-2-morpholinoquinolin-4-yl)-N,N-diethylethane-1,2-diamine

Cat. No.: B14861975
M. Wt: 362.9 g/mol
InChI Key: JMVFBMURMMNLRY-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(diethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(diethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 6-position.

    Introduction of the Diethylaminoethyl Group: The chlorinated quinoline is reacted with diethylamine in the presence of a base such as sodium hydride (NaH) to introduce the diethylaminoethyl group.

    Morpholine Substitution: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(diethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives with various functional groups

Scientific Research Applications

6-chloro-N-[2-(diethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(diethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interfere with enzyme activity, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core structure.

    Quinoline N-oxides: Oxidized derivatives of quinoline with potential antimicrobial properties.

    Morpholine-substituted quinolines: Compounds with similar structural features but different substituents.

Uniqueness

6-chloro-N-[2-(diethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine is unique due to the combination of the diethylaminoethyl and morpholine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H27ClN4O

Molecular Weight

362.9 g/mol

IUPAC Name

N-(6-chloro-2-morpholin-4-ylquinolin-4-yl)-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C19H27ClN4O/c1-3-23(4-2)8-7-21-18-14-19(24-9-11-25-12-10-24)22-17-6-5-15(20)13-16(17)18/h5-6,13-14H,3-4,7-12H2,1-2H3,(H,21,22)

InChI Key

JMVFBMURMMNLRY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=C1C=C(C=C2)Cl)N3CCOCC3

Origin of Product

United States

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